1-cyclopropyl-3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea
Description
This compound is a urea derivative featuring a cyclopropyl group, a 2,6-difluorophenyl ring, and a (1-methyl-1H-pyrrol-2-yl)methyl substituent. The 2,6-difluorophenyl moiety is structurally analogous to ligands targeting neurological receptors, while the pyrrole and cyclopropyl groups may influence steric and electronic properties, impacting binding affinity and metabolic stability.
Properties
IUPAC Name |
1-cyclopropyl-3-(2,6-difluorophenyl)-1-[(1-methylpyrrol-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O/c1-20-9-3-4-12(20)10-21(11-7-8-11)16(22)19-15-13(17)5-2-6-14(15)18/h2-6,9,11H,7-8,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJPWIZPOPYMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Difluorophenyl Group: The difluorophenyl moiety can be incorporated through electrophilic aromatic substitution reactions, using fluorinated benzene derivatives.
Pyrrole Functionalization: The pyrrole ring is typically synthesized through Paal-Knorr synthesis or other pyrrole-forming reactions.
Urea Formation: The final step involves the formation of the urea linkage, which can be achieved by reacting an isocyanate with an amine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogenation catalysts, which may reduce the urea group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) for hydrogenation
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1-cyclopropyl-3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s effects are mediated through interactions with these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
Structural Differences:
- The target compound’s urea core distinguishes it from triazole-based drugs like Rufinamide, which exhibit anticonvulsant activity via sodium channel modulation . Urea derivatives, however, are more commonly associated with receptor-specific modulation (e.g., nAChR) .
- The 2,6-difluorophenyl substituent in the target compound contrasts with the 2,4-difluorophenyl group in Urea 1R. Positional differences in fluorine substitution can alter receptor binding; 2,6-substitution may enhance steric hindrance or dipole interactions compared to 2,4-substitution .
Triazole analogs (e.g., Rufinamide) lack urea’s hydrogen-bonding capacity, which may reduce affinity for nAChRs but enhance sodium channel interactions .
The cyclopropyl group may confer metabolic stability by resisting oxidative degradation, a common issue in aryl-alkyl ureas .
Biological Activity
The compound 1-cyclopropyl-3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a member of the pyrazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 281.29 g/mol. The structure features a cyclopropyl group and a difluorophenyl moiety, which are critical for its biological activity.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit notable antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. Specifically, they have been reported to inhibit BRAF(V600E) and EGFR pathways, which are often mutated in cancers such as melanoma and lung cancer .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. Studies have shown that derivatives can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which plays a pivotal role in inflammation . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
In addition to antitumor and anti-inflammatory effects, pyrazole derivatives have been evaluated for their antimicrobial activity. Some studies report significant inhibition of bacterial growth, indicating that these compounds may serve as effective agents against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the phenyl and pyrrole rings significantly influence the biological activity of the urea derivatives. For example:
- Substituents on the phenyl ring : The presence of fluorine atoms enhances lipophilicity and biological activity.
- Pyrrole modifications : Altering the methyl group on the pyrrole ring can lead to variations in potency against specific targets .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazole derivatives, including variations of the target compound, showed promising results in vitro against melanoma cell lines. The most potent derivative exhibited an IC50 value in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on inflammatory models, the compound was tested in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment with the compound led to a marked decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
